molecular formula C12H11NO4 B11874014 Methyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate CAS No. 497153-00-1

Methyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate

Cat. No.: B11874014
CAS No.: 497153-00-1
M. Wt: 233.22 g/mol
InChI Key: QFLFWXSXUAFZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate: is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves the acylation of commercially available anthranilate derivatives. One common method includes the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar acylation and cyclization reactions. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
  • 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-thiosemicarbazones
  • 4-Hydroxy-2-quinolones

Uniqueness: Methyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and carboxylate groups allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

497153-00-1

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 6-methoxy-2-oxo-1H-quinoline-4-carboxylate

InChI

InChI=1S/C12H11NO4/c1-16-7-3-4-10-8(5-7)9(12(15)17-2)6-11(14)13-10/h3-6H,1-2H3,(H,13,14)

InChI Key

QFLFWXSXUAFZAX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C=C2C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.